molecular formula C15H11N5O9 B11017780 Methyl 3-{[2-(2,4-dinitrophenyl)hydrazinyl]carbonyl}-5-nitrobenzoate

Methyl 3-{[2-(2,4-dinitrophenyl)hydrazinyl]carbonyl}-5-nitrobenzoate

Cat. No.: B11017780
M. Wt: 405.28 g/mol
InChI Key: QJFRWDWBYFZKTI-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate is an organic compound that features a complex structure with multiple functional groups This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable ester derivative of 5-nitrobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the hydrazino group can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-4-nitrobenzoate
  • Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-6-nitrobenzoate
  • Ethyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate

Uniqueness

Methyl 3-{[2-(2,4-dinitrophenyl)hydrazino]carbonyl}-5-nitrobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. The position of the nitro groups and the ester functionality contribute to its unique chemical properties and biological activities.

Properties

Molecular Formula

C15H11N5O9

Molecular Weight

405.28 g/mol

IUPAC Name

methyl 3-[(2,4-dinitroanilino)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C15H11N5O9/c1-29-15(22)9-4-8(5-11(6-9)19(25)26)14(21)17-16-12-3-2-10(18(23)24)7-13(12)20(27)28/h2-7,16H,1H3,(H,17,21)

InChI Key

QJFRWDWBYFZKTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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